(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide
Overview
Description
(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide is a chemical compound that features a quinoline ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the quinoline ring and the hydroxamic acid functional group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced via a coupling reaction between the quinoline derivative and an appropriate acrylamide precursor.
Hydroxylation: The final step involves the hydroxylation of the amide group to form the hydroxamic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound has potential as an enzyme inhibitor, particularly for metalloproteases, due to its hydroxamic acid group.
Medicine: It is being investigated for its potential anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxamic acid group can chelate metal ions in the active sites of metalloproteases, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-quinolin-2-ylprop-2-enamide
- N-hydroxy-4-quinolin-4-ylprop-2-enamide
- N-hydroxy-3-quinolin-3-ylbut-2-enamide
Uniqueness
(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the hydroxamic acid group and the quinoline ring system contribute to its specificity in binding to molecular targets and its reactivity in various chemical reactions.
Properties
IUPAC Name |
(E)-N-hydroxy-3-quinolin-3-ylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-16)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8,16H,(H,14,15)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEOWBGHBQKFDU-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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